Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro- is a unique compound that combines the structural features of benzoic acid, thienyl, and difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro- typically involves the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction forms gem-difluoroolefins in situ, which are then attacked by nucleophiles and further aromatized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve oxidative dearomatization of phenols followed by nucleophilic attack and aromatization. The mild conditions and broad substrate scope make this transformation a unique approach for the formal deoxyacylation of phenols without the need for transition metal catalysis .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethyl)benzoic acid
- 2-chloro-5-(difluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro- is unique due to the presence of both difluoromethyl and thienyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
2149597-26-0 |
---|---|
Molekularformel |
C12H7F3O2S |
Molekulargewicht |
272.24 g/mol |
IUPAC-Name |
4-[5-(difluoromethyl)thiophen-3-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C12H7F3O2S/c13-9-3-6(1-2-8(9)12(16)17)7-4-10(11(14)15)18-5-7/h1-5,11H,(H,16,17) |
InChI-Schlüssel |
ZXJGHBZDWAQZRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C(F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.